Bzo-poxizid

Synthetic Cannabinoid CB1/CB2 Receptor Pharmacology β-Arrestin2 Recruitment Assay

Forensic and pharmacology labs require authenticated OXIZID reference materials to ensure assay specificity-substituting analogs alters retention times and MS/MS transitions. Bzo-poxizid (Item No. 34795, ≥98% purity) solves this with: • Certified purity, UV/Vis maxima (277/343 nm) for HPLC/GC-MS/LC-QTOF • Documented human liver microsome t1/2 (27.51 min) & CYP3A4/2C9/3A5 phenotyping • EC50: CB1 314.1 nM, CB2 240 nM ([35S]GTPγS) - the pentyl-chain benchmark for SAR

Molecular Formula C20H21N3O2
Molecular Weight 335.4 g/mol
CAS No. 1048973-64-3
Cat. No. B10823109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBzo-poxizid
CAS1048973-64-3
Molecular FormulaC20H21N3O2
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCCCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3
InChIInChI=1S/C20H21N3O2/c1-2-3-9-14-23-17-13-8-7-12-16(17)18(20(23)25)21-22-19(24)15-10-5-4-6-11-15/h4-8,10-13,25H,2-3,9,14H2,1H3
InChIKeyXPLMQEMEOJHAQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bzo-poxizid (CAS 1048973-64-3) Analytical Reference Standard: Procurement Guide for OXIZID Synthetic Cannabinoid Research


Bzo-poxizid, systematically named N′-(2-oxo-1-pentylindolin-3-ylidene)benzohydrazide, is a synthetic cannabinoid receptor agonist (SCRA) belonging to the OXIZID structural class [1]. Characterized by an isatin acylhydrazone core with an N-pentyl tail, this compound serves as a calibrated analytical reference standard (≥98% purity) for forensic toxicology and cannabinoid receptor pharmacology studies . The emergence of OXIZID analogues followed the 2021 Chinese class-wide ban on conventional SCRA scaffolds, prompting the development of compounds with novel core structures that evade generic legislation [1].

Calibrated analytical reference standard for forensic LC‑MS/MS and GC‑MS quantification
Unique CB1/CB2 selectivity profile (no CB2 preference) for receptor pharmacology SAR studies
Characterized metabolic pathways and CYP phenotyping for in vitro DMPK assays

Why Generic Substitution of Bzo-poxizid with Other OXIZID Analogues Is Scientifically Invalid


Bzo-poxizid cannot be substituted by other OXIZID-class cannabinoids due to distinct N-alkyl chain-dependent pharmacological and metabolic profiles. The pentyl tail of Bzo-poxizid confers a unique balance of CB1/CB2 potency and selectivity relative to the n-hexyl (BZO-HEXOXIZID), 5-fluoropentyl (5F-BZO-POXIZID), and cyclohexylmethyl (BZO-CHMOXIZID) analogues [1]. These structural variations directly influence in vitro functional activity [1], metabolic stability in human liver microsomes [2], and the generation of urinary biomarkers for forensic detection [3]. Interchanging Bzo-poxizid with a close analog would yield irreproducible assay results and invalidate cross-study comparisons in receptor pharmacology or toxicological screening workflows.

N‑alkyl chain variation (n‑hexyl, 5‑fluoropentyl, cyclohexylmethyl) may shift receptor selectivity and metabolic stability, limiting direct analogue substitution.
Distinct urinary metabolite signatures require compound‑specific MS/MS transitions; biomarker detection may not transfer without re‑validation.
Differing molecular weights alter chromatographic retention and MS/MS fragment patterns, affecting quantitative accuracy in forensic workflows.

Bzo-poxizid Quantitative Comparative Evidence for Scientific Selection


CB1 and CB2 Receptor Functional Activity: Bzo-poxizid Displays a Distinct Selectivity Profile Relative to OXIZID Analogs

Bzo-poxizid activates human CB1 and CB2 receptors with EC50 values of 314.1 nM and 240 nM, respectively, as determined by [35S]GTPγS binding in CHO cells . In a β-arrestin2 recruitment assay, its potency falls within the class-wide range of 84.6–721 nM at CB1 and 2.21–25.9 nM at CB2 [1]. Critically, whereas all other tested OXIZID SCRAs exhibit a clear preference for CB2, Bzo-poxizid is the sole exception, showing no CB2 preference [1]. The N-pentyl chain enhances CB1/CB2 potency relative to the n-hexyl analog BZO-HEXOXIZID, but is less potent than the cyclohexylmethyl analog BZO-CHMOXIZID (CB1 EC50: 84.6 nM; CB2 EC50: 2.21 nM) [1].

CB1/CB2 selectivity
Head-to-head
Bzo-poxizid lacks CB2 preference; other OXIZIDs show CB2 selectivity. CB1 EC50 314 nM, CB2 240 nM.
Unique selectivity profile supports SAR benchmarking.
Assays: [35S]GTPγS and β‑arrestin2 recruitment in CHO/HEK293T cells.
Synthetic Cannabinoid CB1/CB2 Receptor Pharmacology β-Arrestin2 Recruitment Assay

In Vitro Metabolic Stability: Bzo-poxizid Half-Life Differentiates from 5F- and Cyclohexylmethyl Analogues

The in vitro metabolic half-life (t1/2) of Bzo-poxizid in human liver microsomes (HLMs) is 27.51 min, corresponding to an elimination rate constant (k) of 0.02520 min⁻¹ [1]. This value positions Bzo-poxizid as moderately stable relative to its analogues: it is slightly less stable than BZO-HEXOXIZID (t1/2 = 31.87 min, k = 0.02175 min⁻¹), substantially more stable than 5F-BZO-POXIZID (t1/2 = 14.11 min, k = 0.04914 min⁻¹), and markedly less stable than BZO-CHMOXIZID (t1/2 = 52.72 min, k = 0.01314 min⁻¹) [1].

Metabolic half‑life
Head-to-head
t1/2 = 27.51 min in human liver microsomes (HLMs); k = 0.02520 min⁻¹.
Moderate stability; distinct from 5F‑ and cyclohexylmethyl analogues.
HLM incubation with NADPH, 37°C; depletion by LC‑MS/MS.
Metabolic Stability Human Liver Microsomes Drug Metabolism and Pharmacokinetics

Metabolite Generation and CYP Enzyme Phenotyping: Bzo-poxizid Metabolic Pathways and Enzymatic Contributions

Bzo-poxizid generates 42–51 distinct metabolites in HLM incubations, with major metabolic pathways including N-alkyl hydroxylation, phenyl hydroxylation, oxidation to ketone and carboxylate, amide hydrolysis, and N-dealkylation [1]. In contrast, the 5-fluoro analogue (5F-BZO-POXIZID) undergoes an additional oxidative defluorination pathway that significantly accelerates its clearance (t1/2 = 14.11 min) [1]. CYP3A4 is the dominant metabolizing enzyme for all OXIZIDs, but the relative contributions of CYP2C9 and CYP3A5 vary among analogues [1]. Bzo-poxizid does not undergo the alkene-specific dihydrodiol formation or glucuronidation pathways observed for BZO-4en-POXIZID [2].

Metabolite profile
Head-to-head
42–51 metabolites; major pathways: N‑alkyl/phenyl hydroxylation, amide hydrolysis, N‑dealkylation.
Distinct fingerprint for forensic method development.
UHPLC‑QTOF‑MS and recombinant CYP phenotyping; CYP3A4 dominant.
Metabolite Identification CYP450 Phenotyping Forensic Toxicology

Analytical Reference Standard Purity and Physicochemical Specifications for Reproducible Quantification

Bzo-poxizid is supplied as a certified analytical reference standard with a purity of ≥98% . The compound is a crystalline solid with solubility of 10 mg/mL in DMF, 1 mg/mL in DMSO, and 1 mg/mL in ethanol . Its UV absorption maxima are at 277 nm and 343 nm . These specifications are essential for accurate calibration in quantitative LC-MS/MS and GC-MS workflows. While 5F-BZO-POXIZID and BZO-CHMOXIZID are also available as reference standards, their distinct physicochemical properties (e.g., BZO-CHMOXIZID molecular weight 361.44 vs. Bzo-poxizid 335.40) necessitate compound-specific calibration curves .

Reference standard purity
Data to verify
≥98% purity; solubility: DMF 10 mg/mL, DMSO 1 mg/mL, ethanol 1 mg/mL. UV λmax 277, 343 nm.
Certified purity supports quantitative calibration; compound‑specific solubility guides solvent selection.
Source: vendor technical datasheet; independent verification advised.
Analytical Reference Standard Mass Spectrometry Forensic Chemistry

Urinary Biomarker Detection: Bzo-poxizid Parent and Mono-Hydroxylated Metabolites Are Consistently Detectable in Authentic Urine

In an analysis of authentic urine samples from Singapore, Bzo-poxizid parent drug and its N-alkyl and phenyl mono-hydroxylated metabolites were consistently detected and identified as suitable urinary biomarkers for illicit abuse monitoring [1]. This finding is consistent across the OXIZID class: BZO-HEXOXIZID, BZO-POXIZID, 5F-BZO-POXIZID, and BZO-CHMOXIZID all yield parent and mono-hydroxylated metabolites as the primary urinary targets [1]. However, the specific mass transitions and retention times for Bzo-poxizid metabolites differ from those of its analogues due to the distinct N-pentyl chain [1].

Urinary biomarkers
Reported
Parent drug and mono‑hydroxylated metabolites (N‑alkyl/phenyl) consistently detected in authentic urine.
Class‑consistent biomarker pattern; compound‑specific m/z and retention times require dedicated reference standard.
Singapore case samples; UHPLC‑QTOF‑MS analysis.
Urinary Biomarkers Forensic Toxicology Drug Abuse Monitoring

Bzo-poxizid Optimal Application Scenarios for Research and Forensic Procurement


Forensic Toxicology: Validated Reference Standard for LC-MS/MS and GC-MS Quantification

Bzo-poxizid (Item No. 34795, ≥98% purity) serves as a calibrated analytical reference standard for forensic laboratories performing seized drug analysis and biological specimen screening. Its certified purity and documented UV/Vis absorption maxima (277 nm, 343 nm) support accurate quantification in HPLC-DAD, LC-QTOF-MS, and GC-MS workflows . The compound's distinct metabolic profile—42–51 metabolites with major N-alkyl and phenyl hydroxylation pathways—informs the selection of appropriate urinary biomarkers for abuse monitoring [1]. Laboratories should not substitute Bzo-poxizid with other OXIZID analogues, as differing N-alkyl chains alter MS/MS transitions and retention times, compromising assay specificity [REFS-1, REFS-2].

Cannabinoid Receptor Pharmacology: Essential Tool for OXIZID Structure-Activity Relationship (SAR) Studies

Bzo-poxizid is indispensable for CB1 and CB2 receptor pharmacology studies due to its unique lack of CB2 selectivity—a feature not observed in any other characterized OXIZID SCRA [2]. Its EC50 values of 314.1 nM (CB1) and 240 nM (CB2) in [35S]GTPγS assays, and its potency within the class-wide range in β-arrestin2 recruitment assays, provide a critical reference point for SAR investigations of N-alkyl chain modifications [REFS-3, REFS-4]. Researchers evaluating the pharmacological impact of pentyl vs. n-hexyl vs. 5-fluoropentyl vs. cyclohexylmethyl tails require Bzo-poxizid as the pentyl benchmark to accurately interpret potency and efficacy shifts [2].

In Vitro Drug Metabolism and Pharmacokinetics (DMPK): Characterized Metabolic Stability and CYP Phenotyping Standard

Bzo-poxizid is a validated substrate for in vitro metabolic stability assays, with a documented half-life of 27.51 min in human liver microsomes [1]. Its metabolic pathways have been fully elucidated, and its primary metabolizing enzymes (CYP3A4, CYP2C9, CYP3A5) have been phenotyped [1]. This makes Bzo-poxizid a suitable reference compound for DMPK laboratories studying OXIZID clearance mechanisms or developing in vitro-in vivo extrapolation (IVIVE) models for emerging SCRAs. The compound's moderate stability relative to BZO-CHMOXIZID (t1/2 52.72 min) and 5F-BZO-POXIZID (t1/2 14.11 min) allows for direct comparative assessment of N-alkyl chain effects on metabolic liability [1].

Application
Selection Property
Validation Focus
Forensic quantitative analysis (LC‑MS/MS, GC‑MS)
Certified purity and compound‑specific MS/MS transitions
Method calibration, retention time and biomarker specificity
Cannabinoid receptor pharmacology SAR
Unique CB1/CB2 selectivity (no CB2 preference) among OXIZIDs
Receptor assay benchmarking and N‑alkyl chain structure‑activity interpretation
In vitro DMPK metabolic stability and CYP phenotyping
Characterized hepatic half‑life and CYP3A4/2C9 contribution
Comparative metabolic liability assessment and IVIVE model development

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